

# An In-depth Technical Guide to C6 NBD L-threo-ceramide

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## Compound of Interest

Compound Name: **C6 NBD L-threo-ceramide**

Cat. No.: **B12377703**

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## Introduction

**C6 NBD L-threo-ceramide**, systematically known as N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine, is a fluorescently labeled, cell-permeable analog of ceramide.<sup>[1]</sup> This synthetic sphingolipid is a vital tool in cell biology, particularly for investigating the intricate pathways of sphingolipid metabolism and trafficking. Its utility stems from the attachment of a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore to a short-chain (C6) ceramide backbone. This modification allows for the visualization and tracking of ceramide metabolism and localization within living and fixed cells, with a primary accumulation in the Golgi apparatus.<sup>[2][3]</sup>

This guide provides a comprehensive overview of the technical details of **C6 NBD L-threo-ceramide**, including its physicochemical properties, detailed experimental protocols, and its role in cellular signaling pathways.

## Physicochemical and Fluorescent Properties

**C6 NBD L-threo-ceramide** is a biologically active molecule that mimics natural short-chain ceramides.<sup>[1]</sup> The NBD fluorophore imparts environment-sensitive fluorescence, being weakly fluorescent in aqueous environments and exhibiting enhanced fluorescence in the nonpolar environment of cellular membranes.

Table 1: Physicochemical and Fluorescent Properties of **C6 NBD L-threo-ceramide**

Property	Value	Reference
Chemical Formula	$C_{30}H_{49}N_5O_6$	[3]
Molecular Weight	575.74 g/mol	[3]
Excitation Maximum ( $\lambda_{ex}$ )	~466 nm	[3]
Emission Maximum ( $\lambda_{em}$ )	~536 nm	[3]
Extinction Coefficient ( $\epsilon$ )	22,000 $M^{-1}cm^{-1}$ (for NBD-PE)	[4][5]
Solubility	Soluble in Chloroform, DMSO, and Ethanol	[3]

Note: The extinction coefficient is provided for a related NBD-labeled lipid, NBD-PE, as a reference, since a specific value for **C6 NBD L-threo-ceramide** is not consistently reported.

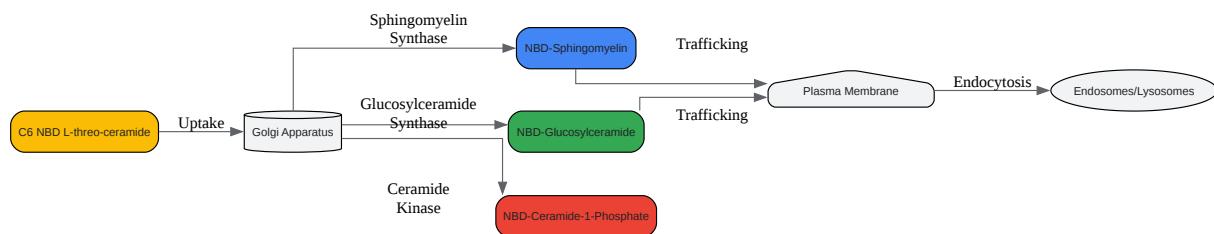
## Cellular Uptake and Metabolism

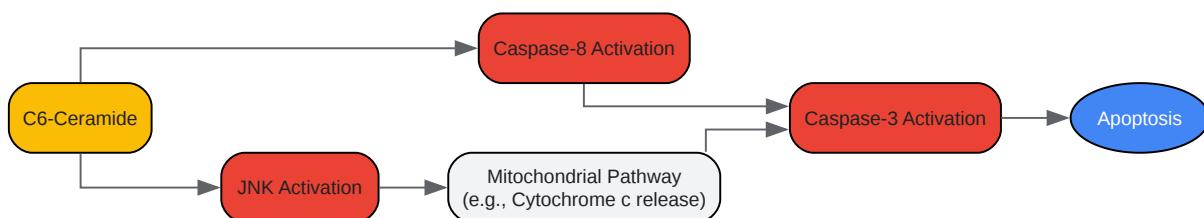
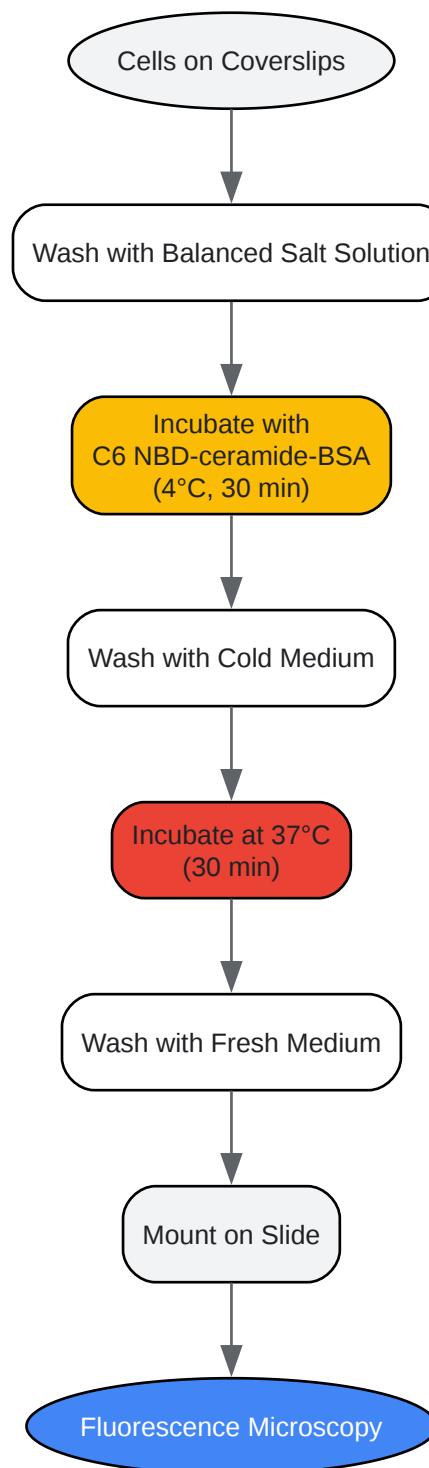
**C6 NBD L-threo-ceramide** is readily taken up by cells and serves as a substrate for enzymes involved in sphingolipid metabolism. Its primary destination upon cellular entry is the Golgi apparatus, where it is metabolized into fluorescent analogs of sphingomyelin (SM) and glucosylceramide (GlcCer).[2] This metabolic conversion is central to its use in studying the flux of sphingolipids through the Golgi.

The metabolic fate of **C6 NBD L-threo-ceramide** can be summarized as follows:

- Conversion to NBD-Sphingomyelin (NBD-SM): Catalyzed by sphingomyelin synthase.
- Conversion to NBD-Glucosylceramide (NBD-GlcCer): Catalyzed by glucosylceramide synthase.[6]
- Conversion to NBD-Ceramide-1-Phosphate (NBD-C1P): Catalyzed by ceramide kinase (CERK).[7]

These metabolic pathways are crucial for various cellular processes, and their dysregulation is implicated in numerous diseases.





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- To cite this document: BenchChem. [An In-depth Technical Guide to C6 NBD L-threo-ceramide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12377703#what-is-c6-nbd-l-threo-ceramide>

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